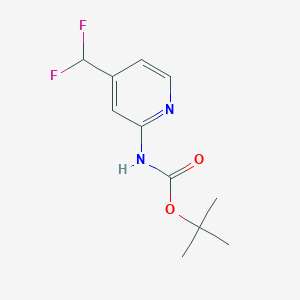

tert-Butyl-(4-(Difluormethyl)pyridin-2-yl)carbamate

Übersicht

Beschreibung

Tert-Butyl (4-(difluoromethyl)pyridin-2-yl)carbamate is a useful research compound. Its molecular formula is C11H14F2N2O2 and its molecular weight is 244.24 g/mol. The purity is usually 95%.

BenchChem offers high-quality tert-Butyl (4-(difluoromethyl)pyridin-2-yl)carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-Butyl (4-(difluoromethyl)pyridin-2-yl)carbamate including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Organische Synthese

tert-Butyl-(4-(Difluormethyl)pyridin-2-yl)carbamate: wird in der organischen Synthese verwendet, insbesondere bei der Herstellung komplexer Moleküle. Seine Struktur ermöglicht selektive Reaktionen am Pyridinring, was die Synthese verschiedener organischer Verbindungen ermöglicht. Die Difluormethylgruppe kann als lipophile Kennzeichnung fungieren, was die Permeabilität pharmazeutischer Verbindungen erhöht .

Medizinische Chemie

In der medizinischen Chemie dient diese Verbindung als vielseitiges Zwischenprodukt. Das Vorhandensein der Difluormethylgruppe ist besonders wertvoll, da sie die metabolische Stabilität einer Trifluormethylgruppe nachahmen kann, während sie gleichzeitig weniger sterisch anspruchsvoll ist. Diese Eigenschaft wird bei der Entwicklung neuer Medikamente genutzt, bei denen metabolische Stabilität und angemessene pharmakokinetische Profile entscheidend sind .

Materialwissenschaft

Die einzigartige Struktur der Verbindung findet Anwendung in der Materialwissenschaft, wo sie zur Modifizierung der Oberflächeneigenschaften von Materialien verwendet werden kann. So kann beispielsweise die tert-Butylgruppe unter sauren Bedingungen entschützt werden, wodurch ein aktives Carbamate freigesetzt wird, das an verschiedene Substrate binden und so ihre Oberflächeneigenschaften verändern kann .

Chemische Synthese

In der chemischen Synthese wird This compound als Baustein für den Aufbau komplexerer chemischer Einheiten verwendet. Seine Reaktivität ermöglicht die Einführung fluorierter Pyridinmotive in größere Moleküle, was eine häufige Anforderung bei der Entwicklung von Agrochemikalien und Pharmazeutika ist .

Chromatographie

Diese Verbindung kann in der Chromatographie als Standard- oder Referenzverbindung verwendet werden, da sie eine gut definierte Struktur und Eigenschaften aufweist. Sie kann zur Kalibrierung von Geräten und zur Entwicklung neuer chromatographischer Methoden verwendet werden, insbesondere bei der Analyse fluorierter organischer Verbindungen .

Analytische Chemie

In der analytischen Chemie machen die besonderen spektralen Eigenschaften der Verbindung sie für die Methodenentwicklung und -validierung nützlich. Sie kann verwendet werden, um das Verhalten von Difluormethylgruppen in verschiedenen analytischen Techniken wie NMR oder Massenspektrometrie zu untersuchen .

Umweltwissenschaften

Die Umweltbelastung durch fluorierte Verbindungen ist ein wachsendes Forschungsfeld. This compound kann in der Forschung verwendet werden, um das Umweltverhalten fluorierter Pyridine, ihre potenzielle Bioakkumulation und ihre Auswirkungen auf Ökosysteme zu verstehen .

Pharmakologie

Schließlich macht die Fähigkeit der Verbindung, aufgrund ihrer Lipophilie biologische Membranen zu durchqueren, sie in der Pharmakologie zu einem Kandidaten für Medikamentenverabreichungsstudien. Sie kann verwendet werden, um zu untersuchen, wie difluormethylierte Verbindungen mit biologischen Systemen interagieren und neue Verabreichungsmethoden für pharmazeutische Wirkstoffe zu entwickeln .

Zukünftige Richtungen

Wirkmechanismus

Target of Action

The target of a compound is typically a protein or enzyme in the body that the compound interacts with. Identifying the target involves biochemical assays and techniques like affinity chromatography .

Mode of Action

This refers to how the compound interacts with its target. It could inhibit or activate the target, or alter its function in some other way. Techniques like X-ray crystallography can be used to study the interaction at a molecular level .

Biochemical Pathways

These are the series of chemical reactions in a cell that the compound affects. Understanding these pathways can help predict the compound’s effects on the body. Techniques like metabolomics or proteomics can be used to study these pathways .

Pharmacokinetics

This involves the study of how the body absorbs, distributes, metabolizes, and excretes the compound. Techniques like mass spectrometry can be used to track the compound in the body .

Result of Action

This refers to the observable effects of the compound on the body or cells. These effects can be studied using a variety of techniques, including cell culture experiments and animal models .

Action Environment

This involves studying how factors like temperature, pH, and the presence of other molecules affect the compound’s stability and activity .

Biochemische Analyse

Biochemical Properties

Tert-Butyl (4-(difluoromethyl)pyridin-2-yl)carbamate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound may act as an inhibitor or activator of specific enzymes, thereby modulating biochemical pathways. The nature of these interactions can vary, including covalent bonding, hydrogen bonding, and hydrophobic interactions. These interactions are essential for understanding the compound’s role in biochemical processes and its potential therapeutic applications .

Cellular Effects

Tert-Butyl (4-(difluoromethyl)pyridin-2-yl)carbamate has notable effects on various types of cells and cellular processes. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound may alter the activity of key signaling molecules, leading to changes in cellular responses. Additionally, it can modulate gene expression by interacting with transcription factors or other regulatory proteins. These effects are crucial for understanding how the compound impacts cellular physiology and its potential use in treating diseases .

Molecular Mechanism

The molecular mechanism of action of tert-Butyl (4-(difluoromethyl)pyridin-2-yl)carbamate involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes or receptors, leading to inhibition or activation of their activity. For instance, it may inhibit an enzyme by binding to its active site, preventing substrate binding and subsequent catalysis. Alternatively, it can activate an enzyme by inducing a conformational change that enhances its activity. These molecular interactions are fundamental for understanding the compound’s biochemical and pharmacological properties .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of tert-Butyl (4-(difluoromethyl)pyridin-2-yl)carbamate can change over time. This includes its stability, degradation, and long-term effects on cellular function. The compound’s stability is influenced by factors such as temperature, pH, and the presence of other chemicals. Over time, it may degrade into different products, which can have distinct biological activities. Long-term studies in vitro or in vivo are essential to assess the compound’s sustained effects on cellular function and its potential therapeutic applications .

Dosage Effects in Animal Models

The effects of tert-Butyl (4-(difluoromethyl)pyridin-2-yl)carbamate vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating specific biochemical pathways or improving cellular function. At higher doses, it may cause toxic or adverse effects, including cellular damage or disruption of normal physiological processes. Understanding the dosage-dependent effects is crucial for determining the compound’s therapeutic window and ensuring its safe use in preclinical and clinical studies.

Metabolic Pathways

Tert-Butyl (4-(difluoromethyl)pyridin-2-yl)carbamate is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. These interactions can affect metabolic flux and the levels of specific metabolites. For instance, the compound may be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites with distinct biological activities. Understanding these metabolic pathways is essential for predicting the compound’s pharmacokinetics and potential drug-drug interactions .

Transport and Distribution

The transport and distribution of tert-Butyl (4-(difluoromethyl)pyridin-2-yl)carbamate within cells and tissues are critical for its biological activity. The compound may interact with specific transporters or binding proteins that facilitate its uptake and distribution. These interactions can influence its localization and accumulation in different cellular compartments or tissues. Understanding the transport and distribution mechanisms is essential for optimizing the compound’s therapeutic efficacy and minimizing potential side effects .

Subcellular Localization

The subcellular localization of tert-Butyl (4-(difluoromethyl)pyridin-2-yl)carbamate is crucial for its activity and function. The compound may be directed to specific compartments or organelles within the cell, such as the nucleus, mitochondria, or endoplasmic reticulum. This localization can be mediated by targeting signals or post-translational modifications that guide the compound to its site of action. Understanding the subcellular localization is essential for elucidating the compound’s mechanism of action and optimizing its therapeutic potential .

Eigenschaften

IUPAC Name |

tert-butyl N-[4-(difluoromethyl)pyridin-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14F2N2O2/c1-11(2,3)17-10(16)15-8-6-7(9(12)13)4-5-14-8/h4-6,9H,1-3H3,(H,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNHXADRSFAXQRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=NC=CC(=C1)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14F2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

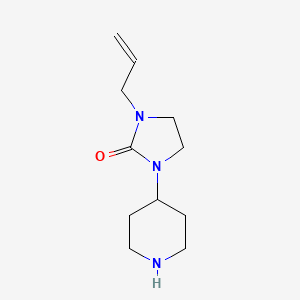

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-(3-Bromophenyl)ethyl]pyrrolidine](/img/structure/B1407400.png)

![3-Oxo-2,3-dihydro-[1,2,4]triazolo-[4,3-a]pyridine-7-carboxylic acid](/img/structure/B1407406.png)

![9-Bromo-6-methyl-1,2,3,4,5,6-hexahydroazepino[4,5-b]indole](/img/structure/B1407414.png)